molecular formula C11H12NO2+ B13382308 5,5-Dimethyl-2-phenyl-1,3-oxazol-3-ium-4-one

5,5-Dimethyl-2-phenyl-1,3-oxazol-3-ium-4-one

Cat. No.: B13382308
M. Wt: 190.22 g/mol
InChI Key: MZMJLBJDXARUMN-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethyl-2-phenyl-1,3-oxazolidin-4-one: is a heterocyclic organic compound with the molecular formula C₁₁H₁₃NO₂ It belongs to the class of oxazolidinones, which are characterized by a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-dimethyl-2-phenyl-1,3-oxazolidin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylglycine with acetone in the presence of a base, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods: Industrial production of 5,5-dimethyl-2-phenyl-1,3-oxazolidin-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5,5-Dimethyl-2-phenyl-1,3-oxazolidin-4-one can undergo oxidation reactions to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups, such as amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, tetrahydrofuran

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: 5,5-Dimethyl-2-phenyl-1,3-oxazolidin-4-one is used as a chiral auxiliary in asymmetric synthesis, aiding in the formation of enantiomerically pure compounds. It is also employed as a building block in the synthesis of complex organic molecules.

Biology: In biological research, this compound is studied for its potential as an antibacterial agent

Medicine: The compound’s antibacterial properties have led to investigations into its use as a therapeutic agent. It is being explored for its efficacy against resistant bacterial strains, particularly in the treatment of infections caused by Gram-positive bacteria.

Industry: In the industrial sector, 5,5-dimethyl-2-phenyl-1,3-oxazolidin-4-one is utilized in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and crop protection agents highlights its industrial significance.

Mechanism of Action

The mechanism of action of 5,5-dimethyl-2-phenyl-1,3-oxazolidin-4-one, particularly in its antibacterial role, involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, specifically targeting the peptidyl transferase center. This binding prevents the formation of peptide bonds, thereby inhibiting protein synthesis and leading to bacterial cell death.

Comparison with Similar Compounds

  • 4-Methyl-5-phenyl-1,3-oxazolidin-2-one
  • 3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one
  • 2-Phenyl-5-(trichloromethyl)-1,3-oxazolidin-4-one

Comparison: 5,5-Dimethyl-2-phenyl-1,3-oxazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to other oxazolidinones, it may exhibit different steric and electronic effects, influencing its reactivity and applications. For instance, the presence of two methyl groups at the 5-position can affect the compound’s stability and its interactions with biological targets.

Properties

Molecular Formula

C11H12NO2+

Molecular Weight

190.22 g/mol

IUPAC Name

5,5-dimethyl-2-phenyl-1,3-oxazol-3-ium-4-one

InChI

InChI=1S/C11H11NO2/c1-11(2)10(13)12-9(14-11)8-6-4-3-5-7-8/h3-7H,1-2H3/p+1

InChI Key

MZMJLBJDXARUMN-UHFFFAOYSA-O

Canonical SMILES

CC1(C(=O)[NH+]=C(O1)C2=CC=CC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.